molecular formula C9H15NO3 B13173178 2-(3-Acetamidocyclopentyl)acetic acid

2-(3-Acetamidocyclopentyl)acetic acid

Cat. No.: B13173178
M. Wt: 185.22 g/mol
InChI Key: YPGKHQKRSDWGTG-UHFFFAOYSA-N
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Description

2-(3-Acetamidocyclopentyl)acetic acid is an organic compound that features a cyclopentane ring substituted with an acetamido group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetamidocyclopentyl)acetic acid typically involves the acylation of cyclopentylamine with acetic anhydride, followed by hydrolysis to yield the desired product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process. The hydrolysis step can be carried out under acidic or basic conditions, depending on the desired purity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetamidocyclopentyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentylamines.

Scientific Research Applications

2-(3-Acetamidocyclopentyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Acetamidocyclopentyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylacetic acid: Lacks the acetamido group, resulting in different reactivity and applications.

    3-Acetamidocyclopentanone: Contains a ketone group instead of the acetic acid moiety, leading to different chemical properties.

Uniqueness

2-(3-Acetamidocyclopentyl)acetic acid is unique due to the presence of both the acetamido and acetic acid functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-(3-acetamidocyclopentyl)acetic acid

InChI

InChI=1S/C9H15NO3/c1-6(11)10-8-3-2-7(4-8)5-9(12)13/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13)

InChI Key

YPGKHQKRSDWGTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC(C1)CC(=O)O

Origin of Product

United States

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